N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure consists of a sulfonyl group attached to a 4-chlorophenyl ring and an acetamide group attached to a 2-methoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl or acetamide groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various sulfonamide or acetamide derivatives .
Scientific Research Applications
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antimicrobial and anticancer effects . The compound can also bind to other molecular targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-methoxyphenyl)sulfonyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its antimicrobial and anticancer properties compared to similar compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(14-5-3-4-6-15(14)21-2)22(19,20)13-9-7-12(16)8-10-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRIMYCOOJWQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.